

An In-Depth Technical Guide to 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile

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Compound of Interest

Compound Name: 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(cyclopropylsulfonyl)piperidine-4-carbonitrile** (CAS Number: 1036738-82-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document synthesizes information from analogous structures and established chemical principles to present its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance. The guide also outlines a strategic approach for its characterization and suggests potential avenues for investigating its therapeutic applications, thereby serving as a valuable resource for researchers initiating projects involving this compound.

Introduction: The Scientific Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.^[1] The incorporation of a cyclopropyl group is another well-established strategy in drug design, often introduced to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. The combination of a piperidine ring, a reactive nitrile group, and a cyclopropylsulfonyl moiety in **1-(cyclopropylsulfonyl)piperidine-4-carbonitrile** suggests a molecule with significant potential

as a versatile intermediate or a biologically active agent in its own right. The nitrile group, for instance, can serve as a handle for further chemical modifications or may itself be a key pharmacophoric element. This guide aims to provide a foundational understanding of this compound to facilitate its exploration in drug discovery programs.

Physicochemical Properties & Structural Features

1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile is a small molecule with the chemical formula $C_9H_{14}N_2O_2S$. Its structure features a central piperidine ring substituted at the nitrogen with a cyclopropylsulfonyl group and at the 4-position with a carbonitrile.

Property	Value	Source
CAS Number	1036738-82-5	
Molecular Formula	$C_9H_{14}N_2O_2S$	
Molecular Weight	214.28 g/mol	Calculated
Appearance	White to off-white solid (predicted)	General knowledge
Solubility	Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted)	General knowledge
Storage Conditions	2-8°C, under an inert atmosphere, protected from light	

The presence of the polar sulfonyl and nitrile groups suggests that the molecule will have moderate polarity. The cyclopropyl group introduces a degree of rigidity and lipophilicity.

Caption: Chemical structure of **1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile**.

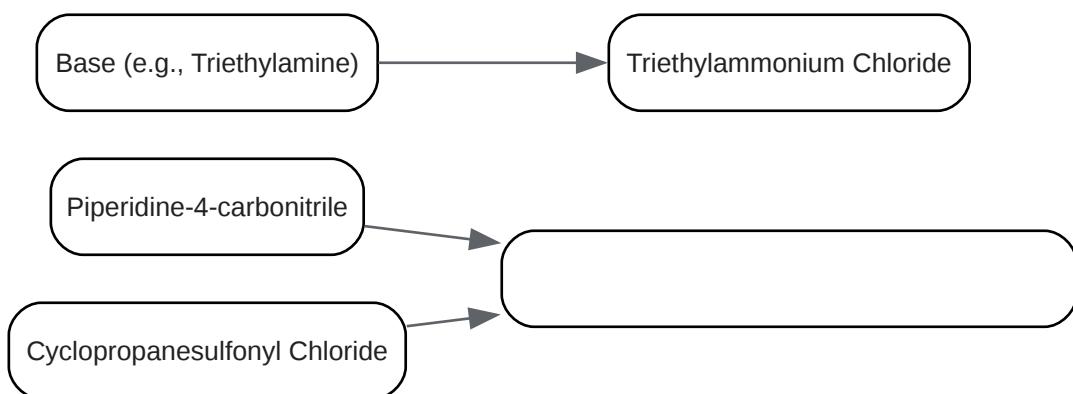
Proposed Synthesis and Mechanism

A plausible and efficient synthesis of **1-(cyclopropylsulfonyl)piperidine-4-carbonitrile** involves the reaction of piperidine-4-carbonitrile with cyclopropanesulfonyl chloride. This is a

standard nucleophilic substitution reaction at the sulfonyl group.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the secondary amine of piperidine-4-carbonitrile on the electrophilic sulfur atom of cyclopropanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.



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Caption: Proposed synthetic workflow for **1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile**.

Detailed Experimental Protocol

Materials:

- Piperidine-4-carbonitrile hydrochloride
- Cyclopropanesulfonyl chloride
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- Preparation of the Free Base: To a suspension of piperidine-4-carbonitrile hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at 0°C to generate the free base in situ.
- Sulfenylation Reaction: To the reaction mixture, add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise at 0°C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous $NaHCO_3$ solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure **1-(cyclopropylsulfonyl)piperidine-4-carbonitrile**.

Characterization and Analytical Strategy

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the cyclopropyl protons, the piperidine ring protons (which may show complex splitting patterns due to conformational rigidity), and the methine proton at the 4-position.
¹³ C NMR	Resonances for the cyclopropyl carbons, the piperidine carbons, the nitrile carbon, and the carbon of the sulfonyl group.
FT-IR	Characteristic absorption bands for the nitrile group (C≡N stretch) around 2240 cm ⁻¹ , and the sulfonyl group (S=O stretches) around 1350 and 1160 cm ⁻¹ .
Mass Spectrometry (MS)	The molecular ion peak [M+H] ⁺ corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound.

Potential Biological Applications and Future Research Directions

While no specific biological activity has been reported for **1-(cyclopropylsulfonyl)piperidine-4-carbonitrile**, its structural motifs suggest several potential therapeutic applications.

As a Versatile Chemical Intermediate

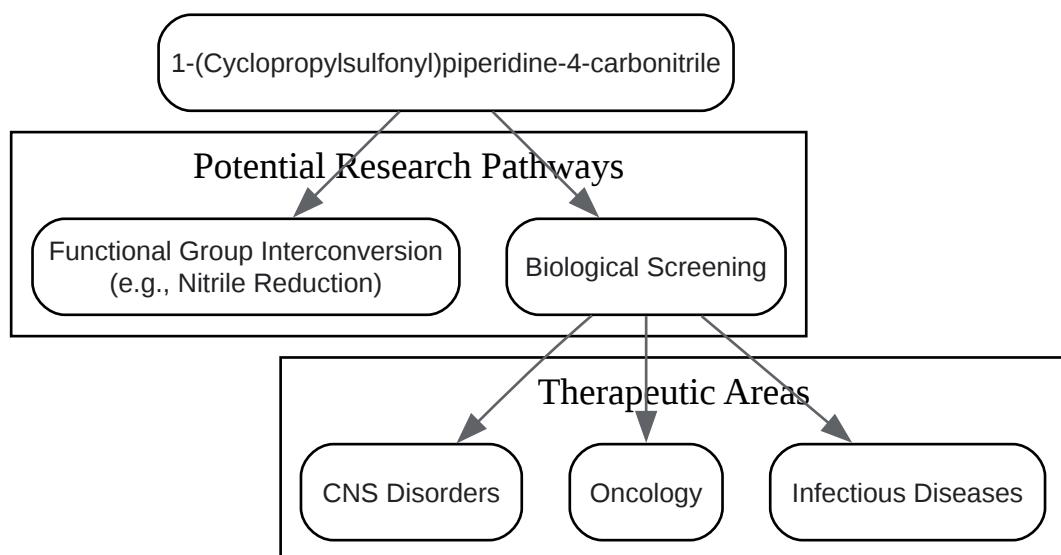
The nitrile group can be readily converted to other functional groups such as amines, carboxylic acids, or tetrazoles, making this compound a valuable starting material for the synthesis of more complex molecules.^[2]

Potential as a Bioactive Molecule

- CNS Disorders: Piperidine derivatives are known to interact with various central nervous system (CNS) targets. The compound could be screened for activity against receptors and

enzymes involved in neurological and psychiatric conditions.[2]

- Oncology: Many small molecules containing piperidine and sulfonyl groups have demonstrated anticancer properties. This compound could be evaluated in a panel of cancer cell lines to assess its antiproliferative activity.
- Infectious Diseases: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. The compound could be tested for its activity against a range of bacterial and fungal pathogens.



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Caption: Potential research and development pathways for **1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile**.

Conclusion

1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile represents an intriguing molecule with untapped potential in the field of drug discovery. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. By leveraging the established principles of medicinal chemistry and providing a detailed, actionable experimental protocol, this document serves as a catalyst for further research into this promising compound. The exploration of its biological activities could lead to the development of novel therapeutic agents for a variety of diseases.

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